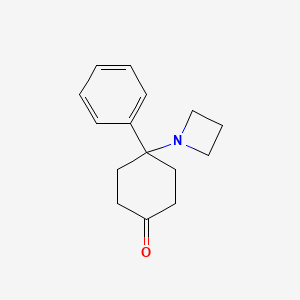

4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one

Descripción general

Descripción

4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one is a heterocyclic compound featuring an azetidine ring fused to a cyclohexanone structure with a phenyl group attached

Aplicaciones Científicas De Investigación

4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one has several scientific research applications, including:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific functionalities.

Mecanismo De Acción

Target of Action

The primary target of 4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one, also known as Zastaprazan , is the proton pumps in the stomach . These proton pumps are responsible for the secretion of gastric acid, which plays a crucial role in digestion.

Mode of Action

Zastaprazan binds directly to the proton pumps in a competitive manner . This binding inhibits the function of the proton pumps, thereby reducing the secretion of gastric acid . The competitive nature of this interaction allows for a quick onset of action .

Biochemical Pathways

The inhibition of proton pumps by Zastaprazan affects the gastric acid secretion pathway . By reducing the activity of these pumps, the overall acidity level in the stomach is decreased . This can alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD), where excess stomach acid is a primary concern .

Pharmacokinetics

The drug can be administered with or without food .

Result of Action

The primary result of Zastaprazan’s action is the reduction of gastric acid secretion . This leads to a decrease in the acidity level of the stomach, which can help to alleviate the symptoms of acid-related diseases like GERD . On 24 April 2024, Zastaprazan received approval in South Korea for the treatment of erosive GERD .

Safety and Hazards

Direcciones Futuras

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one typically involves the formation of the azetidine ring followed by its attachment to the cyclohexanone structure. One common method involves the aza-Michael addition of azetidine to a suitable precursor, such as a cyclohexanone derivative . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted azetidine derivatives .

Comparación Con Compuestos Similares

Similar Compounds

4-(Azetidin-1-yl)-4-phenylbutan-1-one: Similar structure but with a butanone backbone.

4-(Azetidin-1-yl)-4-phenylpentan-1-one: Similar structure but with a pentanone backbone.

4-(Azetidin-1-yl)-4-phenylhexan-1-one: Similar structure but with a hexanone backbone.

Uniqueness

4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one is unique due to its cyclohexanone backbone, which imparts distinct steric and electronic properties compared to its linear analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science .

Propiedades

IUPAC Name |

4-(azetidin-1-yl)-4-phenylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-14-7-9-15(10-8-14,16-11-4-12-16)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYQTQDYBURNGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2(CCC(=O)CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Methylthio)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B6327384.png)

![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)